Alkyne Phosphoramidite, 5'-terminal

Overview

Description

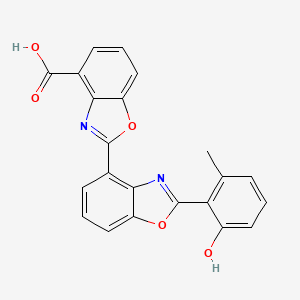

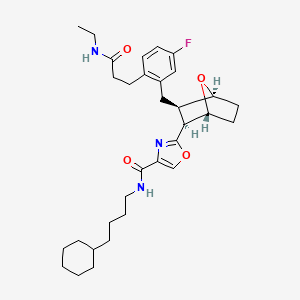

Alkyne Phosphoramidite, 5’-terminal: is a specialized chemical compound used primarily in the synthesis of oligonucleotides with a 5’-terminal alkyne group. This compound is particularly advantageous for applications in Click Chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its stability in solution and ease of handling due to its solid form .

Scientific Research Applications

Chemistry: Alkyne Phosphoramidite, 5’-terminal is widely used in the synthesis of oligonucleotides for Click Chemistry applications. It allows for the efficient labeling of nucleic acids with various functional groups .

Biology: In biological research, this compound is used to create modified oligonucleotides that can be used as probes in molecular diagnostics and imaging .

Medicine: The compound is utilized in the development of therapeutic oligonucleotides, including antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing .

Industry: In industrial applications, Alkyne Phosphoramidite, 5’-terminal is used in the large-scale synthesis of labeled oligonucleotides for various biotechnological applications .

Mechanism of Action

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alkyne Phosphoramidite, 5’-terminal typically involves the reaction of a cyclohexylamine derivative with a phosphoramidite reagent. The reaction is carried out under anhydrous conditions using acetonitrile as the solvent. The coupling time is generally around 5 minutes .

Industrial Production Methods: In industrial settings, the production of Alkyne Phosphoramidite, 5’-terminal follows similar synthetic routes but on a larger scale. The compound is purified using techniques such as High-Performance Liquid Chromatography (HPLC) and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

Addition Reactions: Alkyne Phosphoramidite, 5’-terminal undergoes addition reactions where the C-C π bond is broken, forming two new single bonds to carbon.

Deprotonation: The compound can be deprotonated to form an acetylide anion, which is a strong nucleophile.

Oxidative Cleavage: Treatment with ozone or potassium permanganate leads to carboxylic acids.

Common Reagents and Conditions:

Addition Reactions: Typically involve reagents like hydrogen halides or halogens.

Deprotonation: Sodium amide in liquid ammonia is commonly used.

Oxidative Cleavage: Ozone or potassium permanganate in aqueous conditions

Major Products:

Comparison with Similar Compounds

- 5’-Hexynyl Phosphoramidite

- 5’-Butynyl-CEP

- Other 5’-terminal alkyne phosphoramidites

Uniqueness: Alkyne Phosphoramidite, 5’-terminal stands out due to its solid form, which makes it easier to handle and dispense. It is also more stable in solution compared to other similar compounds, offering a longer shelf life .

Properties

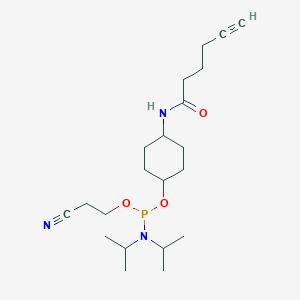

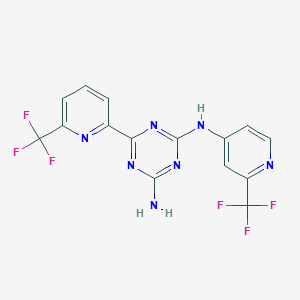

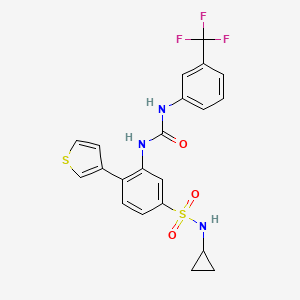

IUPAC Name |

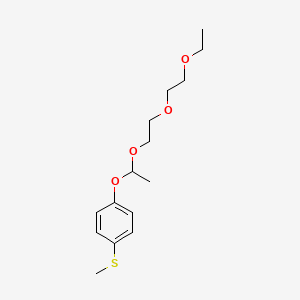

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N3O3P/c1-6-7-8-10-21(25)23-19-11-13-20(14-12-19)27-28(26-16-9-15-22)24(17(2)3)18(4)5/h1,17-20H,7-14,16H2,2-5H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCBAXQTOIUYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)

![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)

![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)